molecular formula C22H22ClNO2 B11953927 3-(5-(3-Chlorophenyl)-2-furyl)-N-(2-isopropylphenyl)propanamide CAS No. 853312-59-1

3-(5-(3-Chlorophenyl)-2-furyl)-N-(2-isopropylphenyl)propanamide

Katalognummer: B11953927
CAS-Nummer: 853312-59-1
Molekulargewicht: 367.9 g/mol
InChI-Schlüssel: XTJJUFUEJVSCKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-(3-Chlorophenyl)-2-furyl)-N-(2-isopropylphenyl)propanamide is an organic compound that features a complex structure with multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(3-Chlorophenyl)-2-furyl)-N-(2-isopropylphenyl)propanamide typically involves a multi-step process:

    Formation of the Furyl Ring: The initial step involves the synthesis of the 2-furyl ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The 3-chlorophenyl group is introduced via a Friedel-Crafts acylation reaction, where the furyl ring reacts with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Propanamide Moiety: The final step involves the coupling of the intermediate with 2-isopropylaniline to form the propanamide structure. This can be achieved through an amide coupling reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-(3-Chlorophenyl)-2-furyl)-N-(2-isopropylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

3-(5-(3-Chlorophenyl)-2-furyl)-N-(2-isopropylphenyl)propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and analgesic drugs.

    Materials Science: It is explored for its potential use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a biochemical probe.

Wirkmechanismus

The mechanism of action of 3-(5-(3-Chlorophenyl)-2-furyl)-N-(2-isopropylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(5-(3-Chlorophenyl)-2-furyl)-N-(2-methylphenyl)propanamide
  • 3-(5-(3-Chlorophenyl)-2-furyl)-N-(2-ethylphenyl)propanamide
  • 3-(5-(3-Chlorophenyl)-2-furyl)-N-(2-propylphenyl)propanamide

Uniqueness

3-(5-(3-Chlorophenyl)-2-furyl)-N-(2-isopropylphenyl)propanamide is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can affect its reactivity, binding affinity to molecular targets, and overall pharmacological profile.

Eigenschaften

CAS-Nummer

853312-59-1

Molekularformel

C22H22ClNO2

Molekulargewicht

367.9 g/mol

IUPAC-Name

3-[5-(3-chlorophenyl)furan-2-yl]-N-(2-propan-2-ylphenyl)propanamide

InChI

InChI=1S/C22H22ClNO2/c1-15(2)19-8-3-4-9-20(19)24-22(25)13-11-18-10-12-21(26-18)16-6-5-7-17(23)14-16/h3-10,12,14-15H,11,13H2,1-2H3,(H,24,25)

InChI-Schlüssel

XTJJUFUEJVSCKZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC=CC=C1NC(=O)CCC2=CC=C(O2)C3=CC(=CC=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.